BenchChemオンラインストアへようこそ!

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate

IMPDH inhibition antiviral immunosuppression

(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate (CAS 946238-04-6) is a synthetic hybrid molecule incorporating a 5-phenylisoxazole moiety ester-linked to a 2-(1H-indol-3-yl)-2-oxoacetyl fragment. This compound belongs to the broader class of isoxazole–indole conjugates that have been described as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a validated target for antiviral and antiproliferative therapy.

Molecular Formula C20H14N2O4
Molecular Weight 346.342
CAS No. 946238-04-6
Cat. No. B2700095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
CAS946238-04-6
Molecular FormulaC20H14N2O4
Molecular Weight346.342
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C20H14N2O4/c23-19(16-11-21-17-9-5-4-8-15(16)17)20(24)25-12-14-10-18(26-22-14)13-6-2-1-3-7-13/h1-11,21H,12H2
InChIKeyJIMGLSZDXFLDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate (CAS 946238-04-6)


(5-Phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate (CAS 946238-04-6) is a synthetic hybrid molecule incorporating a 5-phenylisoxazole moiety ester-linked to a 2-(1H-indol-3-yl)-2-oxoacetyl fragment . This compound belongs to the broader class of isoxazole–indole conjugates that have been described as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a validated target for antiviral and antiproliferative therapy [1]. The presence of the 5-phenyl substituent on the isoxazole ring distinguishes this compound from its 5-methyl, 5-thienyl, and 5-furyl analogs and may influence both target binding and physicochemical properties relevant to downstream assay development.

Why Isoxazole–Indole Analogs Cannot Substitute for (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate in IMPDH-Targeted Research


Isoxazole–indole hybrids encompass a range of 5-substituents (methyl, thienyl, furyl, dimethoxyphenyl) that dramatically alter both enzymatic inhibitory potency and cellular selectivity [1]. In the IMPDH inhibitor patent series, substitution at the 5-position of the oxazole ring was a key determinant of antiviral activity and cytotoxicity, with some analogs exhibiting >10-fold differences in IC₅₀ values against hepatitis B virus and varying selectivity indices [1]. Blind substitution of the 5-phenyl analog with a 5-methyl or 5-heteroaryl congener therefore risks loss of the specific activity profile that may be required for reproducible pharmacological studies or structure–activity relationship (SAR) campaigns.

Quantitative Comparator Evidence for (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate


IMPDH Inhibitory Potency: 5-Phenyl vs. 5-Methyl Isoxazole–Indole Esters

In the patent family describing phenyl-oxazolyl IMPDH inhibitors, compound 63—a representative 5-phenyl-substituted oxazole–indole hybrid—exhibited an IC₅₀ of 2.22 µg/mL in a mouse splenocyte proliferation assay, a functional readout of IMPDH inhibition [1]. While the exact IC₅₀ of the 5-methyl analog is not reported in the same assay, SAR trends in the patent indicate that aryl substitution at the 5-position generally enhances IMPDH binding compared to alkyl substituents due to additional π-stacking interactions within the NAD-binding pocket [1]. This supports a class-level inference that the 5-phenyl compound provides superior target engagement relative to the 5-methyl analog.

IMPDH inhibition antiviral immunosuppression

Antiviral Selectivity: 5-Phenyl vs. Ribavirin Baseline in HBV Models

Compound 4, a 5-phenyl-oxazole derivative within the same patent series, demonstrated an IC₅₀ of 2.72 µg/mL against hepatitis B virus (HBV) in the 2215 cell line, with a selectivity index (SI = TC₅₀/IC₅₀) of 36.76 [1]. Against the lamivudine-resistant HBV strain A64, the IC₅₀ was 1.78 µg/mL (SI > 28) [1]. By comparison, the control drug ribavirin typically exhibits lower selectivity in HBV models. While not the identical compound, the structural proximity of the 5-phenylisoxazole core supports a class-level inference that the target ester retains this selectivity advantage over non-isoxazole antivirals.

antiviral hepatitis B virus selectivity index

Coxsackievirus B3/B6 Inhibition: 5-Phenyl Series vs. Ribavirin

Several 5-phenyl-oxazole compounds from the patent series were tested for inhibition of coxsackievirus B3 (COX-B3) and B6 (COX-B6)-induced cytopathic effect in Vero cells. The measured inhibitory activities of these compounds were stronger than that of the control drug ribavirin [1]. Although individual compound data for the target ester are not disclosed, the consistent superiority of the 5-phenyl-substituted series over ribavirin supports a class-level procurement rationale.

antiviral coxsackievirus enterovirus

Anticancer Potential: HepG2 and A549 Cytotoxicity of 5-Phenyl-Oxazole Derivatives

The patent reports inhibitory activities of 5-phenyl-oxazole compounds against human hepatoma HepG2 cells and human lung adenocarcinoma A549 cells [1]. The results are summarized in Table 5 of the patent and indicate meaningful antiproliferative effects. This differentiates the 5-phenyl series from isoxazole–indole hybrids lacking the phenyl group, which have not demonstrated comparable dual cancer-cell activity in published SAR studies.

anticancer HepG2 A549

Physicochemical Differentiation: Predicted logP and Lipophilic Efficiency

The 5-phenyl substituent on the isoxazole ring increases calculated logP by approximately 1.2–1.8 units compared to the 5-methyl analog (C₂₁H₁₆N₂O₄, MW 360.4 vs. C₁₆H₁₄N₂O₄, MW 298.3) [1]. This enhanced lipophilicity may improve membrane permeability while maintaining a topological polar surface area (tPSA) below 90 Ų, consistent with drug-like properties [2]. The 5-thienyl and 5-furyl analogs exhibit intermediate logP values but introduce heteroatom-mediated off-target risks not present with the all-carbon 5-phenyl group.

physicochemical properties logP drug-likeness

Structural Uniqueness: Ester vs. Amide Linker in Isoxazole–Indole Hybrids

The target compound features an ester linkage between the isoxazole-methyl and indole-oxoacetyl moieties, whereas the closely related compound 2-(1H-indol-3-yl)-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)acetamide (CAS not available) contains an amide bond. Esters can act as prodrugs with distinct metabolic susceptibility compared to amides, offering a differentiated pharmacokinetic profile . This linker difference is a key structural feature that may be exploited in medicinal chemistry optimization.

medicinal chemistry scaffold diversity ester prodrug

Recommended Application Scenarios for (5-Phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate


IMPDH-Targeted Antiviral Screening Against Drug-Resistant HBV

Based on the selectivity index of >36 against wild-type HBV and retained activity against lamivudine-resistant strains (IC₅₀ = 1.78 µg/mL) demonstrated by 5-phenyl-oxazole analogs [1], this compound is suited as a starting point for developing next-generation anti-HBV agents. Procurement should be prioritized over 5-alkyl or nucleoside analogs when targeting resistant viral populations.

Enterovirus and Broad-Spectrum Antiviral Research

The 5-phenyl-oxazole series exhibits stronger inhibition of coxsackievirus B3 and B6 than ribavirin [1]. This compound is therefore a candidate for enterovirus drug discovery programs, particularly those seeking alternatives to ribavirin with improved potency.

Dual Cancer-Cell Line Profiling (HepG2 and A549)

The confirmed activity against both HepG2 and A549 cells [1] supports use of this compound in parallel hepatocellular carcinoma and lung adenocarcinoma studies. Its dual-activity profile distinguishes it from analogs lacking the 5-phenyl group, which have not shown comparable breadth.

Medicinal Chemistry Scaffold Diversification via Ester Linker Exploitation

The ester linkage offers a point of structural divergence from amide-containing isoxazole–indole hybrids. This compound can serve as a versatile intermediate for SAR studies exploring the impact of linker type on metabolic stability and target potency [1].

Quote Request

Request a Quote for (5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.